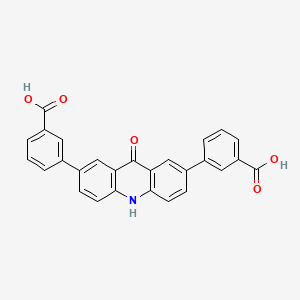
3,3'-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an acridine core with two benzoic acid groups attached at the 2 and 7 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid typically involves multiple steps. One common method starts with the preparation of the acridine core, followed by the introduction of the benzoic acid groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine core or the benzoic acid groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.
科学的研究の応用
3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The acridine core can intercalate into DNA, disrupting its function and leading to various biological effects. Additionally, the benzoic acid groups can interact with enzymes and receptors, modulating their activity and contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Another acridine derivative with similar structural features.
Acridine-9(10H)-one: A simpler acridine compound used in various applications.
Acridone acetic acid: Known for its pharmacological properties.
Uniqueness
3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid is unique due to the presence of two benzoic acid groups, which enhance its chemical reactivity and potential biological activities. This structural feature distinguishes it from other acridine derivatives and contributes to its diverse applications in research and industry.
特性
分子式 |
C27H17NO5 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
3-[7-(3-carboxyphenyl)-9-oxo-10H-acridin-2-yl]benzoic acid |
InChI |
InChI=1S/C27H17NO5/c29-25-21-13-17(15-3-1-5-19(11-15)26(30)31)7-9-23(21)28-24-10-8-18(14-22(24)25)16-4-2-6-20(12-16)27(32)33/h1-14H,(H,28,29)(H,30,31)(H,32,33) |
InChIキー |
AIIAHEIEZDPDBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC4=C(C3=O)C=C(C=C4)C5=CC(=CC=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















